

# Application Notes and Protocols for the Synthesis of Polyesters from Succinic Anhydride

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Compound of Interest		
Compound Name:	Succinic anhydride	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of polyesters using **succinic anhydride** via two primary methods: polycondensation with diols and ring-opening copolymerization (ROCOP) with epoxides. These biodegradable polyesters have significant potential in various biomedical applications, including as drug delivery vehicles, tissue engineering scaffolds, and resorbable sutures.[1]

#### Introduction

Succinic acid, a bio-based monomer, is a key building block for producing a variety of polyesters. [2] Polyesters derived from **succinic anhydride** are of particular interest due to their biodegradability and biocompatibility, making them suitable for pharmaceutical and medical applications. [3] The properties of these polyesters can be tailored by selecting different comonomers (diols or epoxides) and by controlling the polymerization conditions. This document outlines the step-by-step synthesis and characterization of these polymers.

# Synthesis Method 1: Polycondensation of Succinic Anhydride with Diols

Polycondensation is a versatile method for synthesizing polyesters from a dicarboxylic acid source, such as **succinic anhydride**, and a diol. The reaction proceeds through the formation



of ester linkages with the elimination of a small molecule, typically water.

### **Experimental Protocol: Melt Polycondensation**

This protocol describes the synthesis of poly(ethylene succinate) (PES) from succinic acid and ethylene glycol.[3][4]

#### Materials:

- Succinic acid (SA)
- Ethylene glycol (EG)
- Titanium tetraisopropoxide (Ti(OPr)<sub>4</sub>) or other suitable catalyst
- Nitrogen gas (high purity)
- Toluene (as an entrainer)

#### Equipment:

- Three-necked round-bottom flask
- Mechanical stirrer
- Dean-Stark apparatus or distillation setup
- Heating mantle with temperature controller
- Vacuum pump

#### Procedure:

- Reactant Charging: In a three-necked round-bottom flask equipped with a mechanical stirrer and a Dean-Stark apparatus, charge succinic acid and ethylene glycol in a desired molar ratio (e.g., 1:1.1 to introduce a slight excess of the diol).
- Catalyst Addition: Add a catalytic amount of titanium tetraisopropoxide (e.g., 0.1 mol% relative to the succinic acid).



- Inert Atmosphere: Purge the flask with nitrogen gas for 15-20 minutes to create an inert atmosphere.
- Esterification: Heat the reaction mixture to a temperature of 180-200°C under a slow stream of nitrogen. Water will begin to collect in the Dean-Stark trap as the esterification reaction proceeds. Continue this step for 2-4 hours or until the theoretical amount of water has been collected.
- Polycondensation: Gradually increase the temperature to 220-240°C while slowly applying a
  vacuum (down to <1 mbar). This stage facilitates the removal of excess ethylene glycol and
  drives the polymerization to achieve a higher molecular weight. Continue the reaction under
  vacuum for 4-8 hours. The viscosity of the reaction mixture will noticeably increase.</li>
- Product Recovery: Cool the reactor to room temperature under a nitrogen atmosphere. The
  resulting polyester can be removed from the flask. For purification, the polymer can be
  dissolved in a suitable solvent (e.g., chloroform) and precipitated in a non-solvent (e.g., cold
  methanol).
- Drying: Dry the purified polyester in a vacuum oven at a temperature below its melting point until a constant weight is achieved.

**Data Presentation: Polycondensation** 



Polyes ter	Diol	Cataly st	Mn ( g/mol )	Mw ( g/mol )	PDI (Mw/M n)	Tg (°C)	Tm (°C)	Refere nce
Poly(et hylene succina te)	Ethylen e Glycol	Ti(OPr)4	8,000 - 15,000	20,000 - 40,000	2.0 - 2.7	-11	103- 106	[4]
Poly(tri methyle ne succina te)	1,3- Propan ediol	Ti(OPr)4	12,000 - 25,000	30,000 - 60,000	2.2 - 2.8	-29	110- 114	[4]
Poly(bu tylene succina te)	1,4- Butane diol	Ti(OPr)4	20,000 - 50,000	50,000 - 120,000	2.4 - 3.0	-32	112- 115	

# Synthesis Method 2: Ring-Opening Copolymerization (ROCOP) of Succinic Anhydride with Epoxides

Ring-opening copolymerization is an addition polymerization technique that allows for the synthesis of polyesters with well-controlled molecular weights and narrow polydispersity indices.[1] This method involves the alternating copolymerization of a cyclic anhydride and an epoxide in the presence of a suitable catalyst.

### **Experimental Protocol: ROCOP**

This protocol describes the synthesis of poly(propylene succinate) (PPS) from **succinic anhydride** and propylene oxide.

#### Materials:

Succinic anhydride (SA), purified by sublimation



- Propylene oxide (PO), distilled prior to use
- Chromium(III) salen catalyst or a zinc-based catalyst
- Cocatalyst such as bis(triphenylphosphine)iminium chloride (PPNCI)
- Anhydrous toluene

#### Equipment:

- Schlenk flask or glovebox
- Magnetic stirrer and hotplate
- Syringes for liquid transfer under inert atmosphere

#### Procedure:

- Catalyst Preparation: All manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) as the catalysts are often sensitive to air and moisture.
- Reactant Charging: In a flame-dried Schlenk flask, add the **succinic anhydride**, catalyst (e.g., 0.1-1 mol%), and cocatalyst.
- Solvent and Monomer Addition: Add anhydrous toluene to dissolve the solids. Then, add the
  propylene oxide via syringe. The monomer-to-catalyst ratio can be varied to target different
  molecular weights.
- Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 80-110°C) and stir. The reaction time can range from a few hours to 24 hours, depending on the catalyst activity and desired conversion.
- Quenching and Precipitation: After the desired reaction time, cool the flask to room temperature and quench the reaction by exposing it to air or by adding a small amount of acidic methanol. Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as cold methanol.



 Purification and Drying: Collect the precipitated polymer by filtration, wash it with fresh nonsolvent, and dry it in a vacuum oven at room temperature or slightly elevated temperature until a constant weight is achieved.

**Data Presentation: ROCOP** 

Polyest er	Epoxide	Catalyst	Mn ( g/mol )	Mw ( g/mol )	PDI (Mw/Mn)	Tg (°C)	Referen ce
Poly(prop ylene succinate	Propylen e Oxide	Cr(III) salen/PP NCI	5,000 - 20,000	5,500 - 24,000	1.1 - 1.3	~ -15	[1]
Poly(cycl ohexene succinate	Cyclohex ene Oxide	Cr(III) salen/PP NCI	8,000 - 30,000	9,000 - 36,000	1.1 - 1.2	~ 80	[1]

# **Characterization of Polyesters**

A comprehensive characterization of the synthesized polyesters is crucial to determine their structure, molecular weight, and thermal properties.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- ¹H NMR: Used to confirm the chemical structure of the polyester, determine the copolymer composition, and calculate the number-average molecular weight (Mn) by end-group analysis.
- ¹³C NMR: Provides detailed information about the carbon skeleton of the polymer, confirming the formation of ester linkages and the absence of side products.

## Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present in the polyester. Key characteristic peaks include:

C=O stretching (ester): ~1735 cm<sup>-1</sup>



- C-O stretching (ester): ~1150-1250 cm<sup>-1</sup>
- Absence of O-H band (from unreacted diol/acid): A broad peak around 3200-3500 cm<sup>-1</sup> should be minimal in the final polymer.

# Gel Permeation Chromatography / Size-Exclusion Chromatography (GPC/SEC)

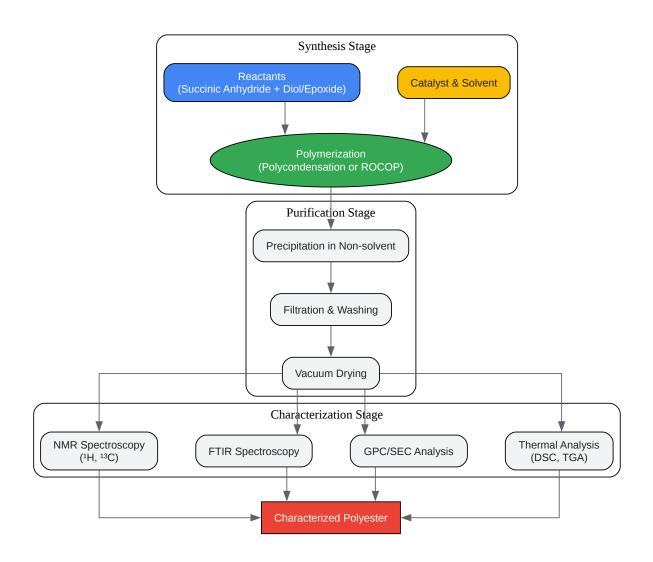
GPC/SEC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polyester. This technique separates polymer molecules based on their hydrodynamic volume in solution.

# **Thermal Analysis**

- Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the polyester.
- Thermogravimetric Analysis (TGA): Provides information on the thermal stability of the polymer and its decomposition profile.

# Experimental Workflow and Signaling Pathway Diagrams

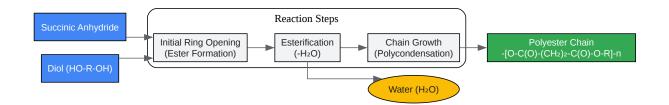




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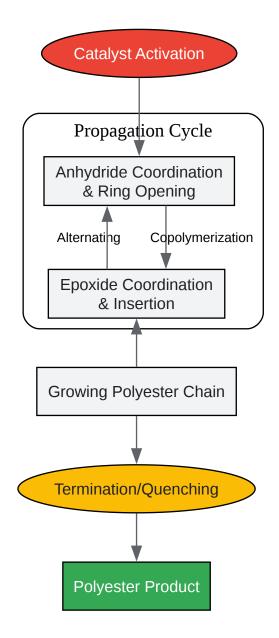
Caption: Workflow for polyester synthesis and characterization.





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Caption: Polycondensation reaction pathway.





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Caption: Ring-opening copolymerization mechanism.

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